3,4-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-25-17-7-4-14(5-8-17)21-23-16(13-28-21)10-11-22-20(24)15-6-9-18(26-2)19(12-15)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWUFOVWMLOBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiazole to the Benzamide Core: This step involves the coupling of the thiazole derivative with a benzamide precursor. This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 3,4-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger and Aspergillus oryzae . This suggests potential for developing new antibacterial and antifungal agents.
Anticancer Activity
The compound's structure suggests possible anticancer properties. Research on related thiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, derivatives have been tested against human breast adenocarcinoma cell lines (MCF7), showing promising results in reducing cell viability . The mechanism often involves the disruption of cellular processes critical for cancer cell survival.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds containing thiazole and related structures have been shown to possess AChE inhibitory activity, indicating potential therapeutic applications for cognitive disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological effectiveness of compounds like this compound). Modifications in the thiazole ring or substituents on the benzamide moiety can significantly influence pharmacological properties. For example, variations in substituents have been linked to enhanced antimicrobial and anticancer activities .
Case Studies
- Synthesis and Evaluation of Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their biological activities. The findings indicated that certain modifications led to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of thiazole derivatives with target proteins involved in cancer and microbial resistance. These studies help elucidate the mechanisms underlying their biological activities .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Comparative Analysis
Heterocycle Influence
- Thiazole vs. Triazole () : The target compound’s thiazole offers moderate aromaticity and sulfur-mediated hydrophobicity, whereas triazoles (e.g., ) provide additional hydrogen-bonding sites via nitrogen. This difference may affect target binding; triazoles are often utilized in antifungal agents due to metal coordination capacity.
- Thiadiazoles are associated with enhanced metabolic stability in drug design.
Substituent Effects
- Methoxy Groups : The 3,4-dimethoxy substitution on the benzamide core enhances lipophilicity compared to Rip-D’s 2-hydroxy group (), which may improve membrane permeability but reduce solubility.
- 4-Methoxyphenyl-Thiazole : This substituent introduces steric bulk and electron-rich aromaticity, contrasting with ’s simpler aryl groups. Such features could modulate interactions with hydrophobic enzyme pockets.
Biological Activity
3,4-Dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Methoxy Groups : Two methoxy groups at the 3 and 4 positions on the benzene ring.
- Thiazole Moiety : A thiazole ring that contributes to its biological properties.
- Benzamide Backbone : The core benzamide structure is crucial for its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 420.5 g/mol |
| Molecular Formula | C19H20N2O5S2 |
| LogP | 3.5978 |
| Polar Surface Area | 75.031 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole and methoxy groups enhance its lipophilicity and metabolic stability, which are critical for effective cellular uptake and interaction with target proteins.
Key Mechanisms Identified:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
- Anticonvulsant Properties : Similar thiazole derivatives have demonstrated anticonvulsant activity, suggesting that this compound may also possess similar effects, potentially through GABAergic mechanisms.
- Antimicrobial Effects : Preliminary studies suggest that thiazole-containing compounds exhibit antimicrobial properties, which could be explored further in the context of this specific benzamide derivative.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of methoxy groups has been linked to enhanced activity due to their electron-donating effects, which stabilize the compound's interactions with target sites.
Comparative Analysis
| Compound Name | Biological Activity |
|---|---|
| This compound | Anticancer, Anticonvulsant |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Anticonvulsant |
| 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | Anti-inflammatory |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines (e.g., A431, HT29). The IC50 values were reported as low as , indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Activity : Research indicates that thiazole derivatives can effectively reduce seizure activity in animal models. The SAR analysis revealed that modifications at specific positions on the thiazole ring could enhance anticonvulsant properties .
- Antimicrobial Testing : Several studies have reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria for thiazole derivatives. Future research should focus on evaluating the specific antimicrobial activity of this compound .
Q & A
Q. Basic
- NMR Spectroscopy: 1H and 13C NMR are used to verify methoxy groups (δ 3.8–4.0 ppm), thiazole protons (δ 7.5–8.5 ppm), and amide linkages (δ 8.1–8.3 ppm) .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC: Validates purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .
What initial biological screening assays are applicable for this compound?
Q. Basic
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme Inhibition: Fluorometric assays for kinase or protease inhibition, focusing on ATP-binding domains .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. Advanced
- Substituent Variation: Modify methoxy groups to ethoxy or halogens (e.g., Cl, F) to assess impact on solubility and target binding .
- Thiazole Ring Modifications: Introduce methyl or phenyl groups at the 4-position of the thiazole to enhance steric effects .
- Bioisosteric Replacement: Replace the benzamide with sulfonamide or urea groups to improve metabolic stability .
- Data Analysis: Use multivariate regression models to correlate substituent electronic parameters (Hammett σ) with activity .
What computational strategies predict target interactions and binding modes?
Q. Advanced
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Validate with co-crystallized ligands .
- MD Simulations: GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) and hydrogen bond occupancy .
- QSAR Models: Utilize MOE or RDKit descriptors (e.g., logP, polar surface area) to predict ADMET properties .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay Standardization: Replicate experiments under controlled conditions (e.g., serum-free media, standardized inoculum sizes) to minimize variability .
- Metabolite Profiling: LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Target Validation: CRISPR-Cas9 knockout models to confirm on-target effects vs. off-target interactions .
What strategies improve solubility and bioavailability?
Q. Advanced
- Salt Formation: Use hydrochloride or sodium salts to enhance aqueous solubility (test via shake-flask method) .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release, assessed by dialysis membrane studies .
- Prodrug Design: Introduce phosphate or glycoside groups cleaved by esterases in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
